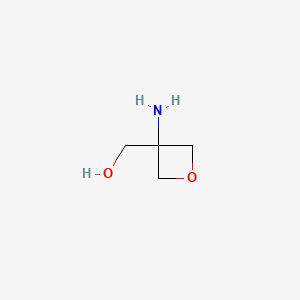

(3-Aminooxetan-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-aminooxetan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-4(1-6)2-7-3-4/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGXGFLFLLDTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693529 | |

| Record name | (3-Aminooxetan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305208-37-0 | |

| Record name | (3-Aminooxetan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminooxetan-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Aminooxetan-3-yl)methanol

This technical guide provides a comprehensive overview of the core physicochemical properties of (3-Aminooxetan-3-yl)methanol, a versatile building block in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental methodologies to support laboratory work and computational modeling.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| CAS Number | 1305208-37-0 | [2][3] |

| Molecular Formula | C₄H₉NO₂ | [1][3] |

| Molecular Weight | 103.12 g/mol | [1][3] |

| Canonical SMILES | C1C(CO1)(CO)N | [3] |

| InChI Key | HBGXGFLFLLDTML-UHFFFAOYSA-N | [3] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Source |

| Boiling Point | 193.3 ± 25.0 °C at 760 mmHg (Predicted) | [1] |

| XLogP3 | -1.9 | [3] |

| Topological Polar Surface Area | 55.5 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a Mel-Temp apparatus or a Thiele tube setup.

Protocol using Mel-Temp Apparatus:

-

Sample Preparation: A small amount of the finely powdered compound is packed into a capillary tube to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

Heating: The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, near the approximate melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[7] A pure sample typically has a sharp melting range of 0.5-1.0°C.[4][6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[8]

Protocol using a Thiele Tube: [9]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and both are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated to ensure uniform temperature distribution.[6]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

The solubility of an organic compound is tested in a series of solvents to determine its polarity and the presence of acidic or basic functional groups.[10][11]

General Protocol:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, its pH should be tested with litmus paper.[10][12]

-

Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to identify acidic or basic properties.[11][12]

-

Organic Solvent Solubility: The solubility in organic solvents like diethyl ether can also be assessed to understand its non-polar characteristics.[13] Generally, amines with four or fewer carbon atoms are water-soluble.[13]

pKa Determination

The pKa, a measure of the acidity of a compound, can be determined experimentally by potentiometric titration.[14]

Protocol for Potentiometric Titration: [14][15]

-

Sample Preparation: A solution of the amine is prepared at a known concentration in deionized water.[14]

-

Titration Setup: A pH meter is calibrated and used to monitor the pH of the solution.

-

Titration: A standard solution of a strong acid (e.g., HCl) is added to the amine solution in small increments.[15]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[14]

LogP Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity.[16]

Shake-Flask Method: [16]

-

System Preparation: n-octanol and water are mutually saturated by mixing and allowing them to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are separated, typically by centrifugation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound [myskinrecipes.com]

- 2. 1305208-37-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C4H9NO2 | CID 53346589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. pennwest.edu [pennwest.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. scribd.com [scribd.com]

- 13. moorparkcollege.edu [moorparkcollege.edu]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Synthesis and Characterization of (3-Aminooxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Aminooxetan-3-yl)methanol, a valuable building block in medicinal chemistry. Due to its unique trifunctional nature, incorporating a primary amine, a primary alcohol, and an oxetane ring, this compound serves as a versatile scaffold for the development of novel therapeutics. The oxetane moiety, in particular, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1305208-37-0 |

| Boiling Point | 193.3 ± 25.0 °C at 760 mmHg[1] |

| Storage | 2-8°C, protected from light, stored under inert gas[1] |

Synthesis of this compound

While a direct, single-step synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient multi-step synthetic route can be proposed based on established methodologies for the synthesis of 3,3-disubstituted oxetanes.[2][3] The following protocol outlines a robust pathway starting from the commercially available oxetan-3-one.

Proposed Synthetic Pathway

The proposed synthesis involves two key steps: the formation of an oxime from oxetan-3-one, followed by the reduction of the oxime to the corresponding primary amine. This method is advantageous as it avoids harsh conditions that could lead to the ring-opening of the strained oxetane.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-Oximinooxetane

This procedure is adapted from a known method for the synthesis of oximes from ketones.[1]

-

Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.5 eq) and a base like sodium acetate or pyridine (1.5 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 3-oximinooxetane can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

The reduction of the oxime can be achieved using a strong reducing agent.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reactant: Cool the suspension to 0 °C and add a solution of 3-oximinooxetane (1.0 eq) in anhydrous THF dropwise.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup). Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.7 | d, J ≈ 6 Hz | 2H | Oxetane CH₂ (adjacent to O) |

| ~ 4.3 - 4.5 | d, J ≈ 6 Hz | 2H | Oxetane CH₂ (adjacent to C-NH₂) |

| ~ 3.6 | s | 2H | -CH₂OH |

| ~ 2.5 (broad) | s | 3H | -NH₂ and -OH |

¹³C NMR (Carbon-13 NMR)

The expected ¹³C NMR spectrum would show four distinct signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 78 - 82 | Oxetane CH₂ |

| ~ 65 - 69 | -CH₂OH |

| ~ 55 - 60 | Quaternary Carbon (C-NH₂) |

Note: The chemical shifts are estimated based on data for structurally similar oxetane derivatives and may vary depending on the solvent and other experimental conditions.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 (broad) | O-H and N-H | Stretching vibrations of the hydroxyl and amino groups, often overlapping.[4] |

| 2960 - 2850 | C-H | Stretching vibrations of the aliphatic C-H bonds.[5] |

| 1650 - 1580 | N-H | Bending vibration of the primary amine.[4] |

| ~1050 | C-O | Stretching vibration of the alcohol C-O bond.[6] |

| ~980 | C-O-C | Asymmetric stretching of the oxetane ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z = 103. Common fragmentation pathways for amino alcohols include the loss of a hydrogen atom, a hydroxyl radical, or an amino group. Alpha-cleavage adjacent to the nitrogen or oxygen atom is also a characteristic fragmentation pattern for amines and alcohols, respectively.[7]

| m/z | Fragment |

| 103 | [M]⁺ |

| 102 | [M-H]⁺ |

| 86 | [M-NH₃]⁺ |

| 72 | [M-CH₂OH]⁺ |

| 73 | [M-NH₂-H]⁺ |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the fully characterized final product.

Caption: Workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound, along with a comprehensive plan for its characterization. The unique structural features of this compound make it a highly attractive building block for the design of novel pharmaceuticals. The experimental protocols and characterization data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The stability of the oxetane ring under the described reaction conditions is a key consideration, and the proposed methods are designed to be mild enough to preserve this important structural motif.[3]

References

- 1. d-nb.info [d-nb.info]

- 2. Chemical Space Exploration of Oxetanes [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of (3-Aminooxetan-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel building block, (3-Aminooxetan-3-yl)methanol. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of its functional groups. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 - 4.5 | d | 2H | -OCH₂- (ax) |

| ~4.4 - 4.2 | d | 2H | -OCH₂- (eq) |

| ~3.6 | s | 2H | -CH₂OH |

| ~2.5 (broad) | s | 3H | -NH₂ and -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~78 | -OCH₂- |

| ~65 | -C(NH₂)(CH₂OH)- |

| ~60 | -CH₂OH |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (primary amine) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

| 1150 - 1050 | Strong | C-O stretch (alcohol and ether) |

| 980 - 960 | Medium | Oxetane ring vibration |

Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular weight of 103.12 g/mol , is expected to show a molecular ion peak ([M]⁺) in techniques like Electrospray Ionization (ESI).[1] Fragmentation patterns in Electron Ionization (EI) would likely involve the loss of small neutral molecules and characteristic cleavages of the oxetane ring and substituent groups.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 103 | [C₄H₉NO₂]⁺ | Molecular Ion |

| 86 | [C₄H₈NO]⁺ | Loss of OH |

| 73 | [C₃H₇NO]⁺ | Loss of CH₂O |

| 72 | [C₃H₆NO]⁺ | α-cleavage, loss of CH₂OH |

| 57 | [C₃H₅O]⁺ | Cleavage of the oxetane ring |

| 44 | [C₂H₆N]⁺ | α-cleavage, loss of C₂H₃O₂ |

| 30 | [CH₄N]⁺ | Common fragment for primary amines |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[2] Ensure the sample is completely dissolved; if necessary, use gentle vortexing.[2] Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Instrument Setup: The NMR spectrometer is typically a 400 MHz or 500 MHz instrument. The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For a small molecule, 8 to 16 scans are usually sufficient.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically several hundred to thousands) and a longer acquisition time are required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology for Liquid Samples (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.[3]

-

Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[3] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]

-

Data Processing: The instrument software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid or ammonium acetate to promote ionization.[4]

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation (MS/MS), a precursor ion of interest can be selected, fragmented, and the resulting product ions analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While the predicted data offers valuable insights, it is imperative to confirm these findings through the experimental acquisition and analysis of spectroscopic data.

References

Quantum Mechanical Calculations of (3-Aminooxetan-3-yl)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and spectroscopic properties of (3-Aminooxetan-3-yl)methanol. This molecule is a valuable building block in medicinal chemistry, and understanding its intrinsic properties at a quantum level is crucial for rational drug design and development.[1] This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry.

The information presented herein is based on established computational methodologies and provides a framework for conducting and interpreting quantum mechanical calculations for similar molecular systems.

Computational Methodology

A detailed protocol for performing quantum mechanical calculations on this compound is outlined below. These calculations are typically performed using specialized software such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates.

-

Protocol:

-

The initial structure of this compound is built using a molecular editor and is subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

The resulting structure is then used as the starting point for a more accurate quantum mechanical optimization.

-

Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[2] The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and the "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, to allow for more flexibility in the orbital shapes.

-

The optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is found.

-

The convergence criteria for the optimization should be stringent, typically with a threshold of 10⁻⁸ Hartree for the energy change and 10⁻⁶ Hartree/Bohr for the forces.

-

Frequency Calculations

Following a successful geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.

-

Protocol:

-

Using the optimized geometry of this compound, a frequency calculation is performed using the same DFT functional (B3LYP) and basis set (6-311++G(d,p)).

-

The absence of any imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface. The presence of one imaginary frequency would indicate a transition state.

-

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. A scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

-

The output also provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature and pressure.

-

Molecular Properties Calculations

Once the optimized geometry is confirmed, a variety of molecular properties can be calculated to gain insights into the molecule's reactivity and intermolecular interactions.

-

Protocol:

-

Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges. This information is useful for understanding electrostatic interactions.

-

Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity, which influences its solubility and ability to engage in dipole-dipole interactions.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more readily excitable and potentially more reactive.

-

Data Presentation

The quantitative data obtained from the quantum mechanical calculations are summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle/Dihedral | Value |

| Bond Lengths (Å) | C1-O2 | 1.445 |

| O2-C3 | 1.448 | |

| C3-C4 | 1.535 | |

| C4-C1 | 1.532 | |

| C4-N5 | 1.475 | |

| C4-C6 | 1.541 | |

| C6-O7 | 1.428 | |

| N5-H8 | 1.015 | |

| N5-H9 | 1.015 | |

| O7-H10 | 0.965 | |

| Bond Angles (°) | C1-O2-C3 | 91.5 |

| O2-C3-C4 | 88.9 | |

| C3-C4-C1 | 88.5 | |

| C4-C1-O2 | 91.1 | |

| N5-C4-C6 | 110.2 | |

| C4-C6-O7 | 112.8 | |

| Dihedral Angles (°) | N5-C4-C6-O7 | 60.5 |

| H10-O7-C6-C4 | 178.2 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | 3505 | 3389 | 45.2 | 102.3 | O-H stretch |

| 2 | 3410 | 3298 | 25.8 | 75.1 | N-H symmetric stretch |

| 3 | 3350 | 3240 | 30.1 | 68.9 | N-H asymmetric stretch |

| 4 | 2980 | 2881 | 15.3 | 45.6 | C-H stretch (CH₂) |

| 5 | 1460 | 1412 | 10.5 | 22.1 | CH₂ scissoring |

| 6 | 1080 | 1044 | 85.7 | 15.4 | C-O stretch (ring) |

| 7 | 1040 | 1006 | 95.2 | 12.8 | C-O stretch (methanol) |

| 8 | 890 | 861 | 5.2 | 8.7 | Oxetane ring breathing |

Table 3: Calculated Molecular Properties

| Property | Value |

| Mulliken Atomic Charges (e) | |

| O2 (oxetane) | -0.45 |

| N5 (amino) | -0.85 |

| O7 (hydroxyl) | -0.68 |

| H8, H9 (amino) | +0.38 |

| H10 (hydroxyl) | +0.42 |

| Dipole Moment (Debye) | 2.85 |

| Molecular Orbitals | |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | +1.15 |

| HOMO-LUMO Gap (eV) | 7.40 |

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for understanding the logical flow of computational experiments and the relationships between different calculated properties.

Caption: Workflow for quantum mechanical calculations.

Caption: Relationship between molecular structure and properties.

Conclusion

Quantum mechanical calculations provide a powerful tool for characterizing the fundamental properties of this compound. The methodologies and representative data presented in this guide offer a blueprint for conducting a computational study of this molecule. The insights gained from such calculations, including optimized geometry, vibrational spectra, and electronic properties, are invaluable for understanding its behavior at a molecular level and can significantly contribute to its application in drug discovery and development by enabling a more rational approach to designing molecules with desired properties.

References

The Advent of a Key Building Block: Discovery and First Synthesis of (3-Aminooxetan-3-yl)methanol

A Technical Guide for Researchers and Drug Development Professionals

The small, strained ring of an oxetane has become an increasingly important structural motif in modern medicinal chemistry. Its unique physicochemical properties, including improved metabolic stability, aqueous solubility, and lipophilicity, have made it a desirable bioisostere for commonly used functional groups. Among the functionalized oxetanes, (3-Aminooxetan-3-yl)methanol stands out as a versatile building block, incorporating both a primary amine and a primary alcohol on a quaternary center within the oxetane ring. This guide provides an in-depth look at the initial documented synthesis of this valuable compound, offering detailed experimental protocols and a clear visualization of the synthetic pathway.

Discovery and Significance

While a singular "discovery" event in the classical sense is not readily apparent in the public domain, the emergence of this compound and its derivatives in the patent literature, particularly in the context of pharmaceutical research, marks its significant entry into the field of synthetic chemistry. Its utility lies in its ability to introduce a rigid, three-dimensional scaffold into drug candidates, enabling chemists to fine-tune biological activity and pharmacokinetic profiles. The presence of both an amino and a hydroxyl group provides two orthogonal points for further chemical elaboration, making it a highly valuable intermediate in the synthesis of complex molecules.

The First Documented Synthesis: A Multi-Step Approach

The first detailed synthetic routes leading to precursors of this compound are outlined in the patent literature. One of the key methods involves a multi-step sequence starting from a brominated oxetane precursor. The following sections detail the experimental protocols derived from these initial disclosures.

Experimental Protocols

Step 1: Synthesis of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate

This initial step involves the conversion of 3-(bromomethyl)oxetane-3-carboxylic acid to a protected amine via a Curtius rearrangement, followed by trapping with tert-butanol.

-

Reaction:

-

To a flask containing 3-(bromomethyl)oxetane-3-carboxylic acid (2.0 g, 10.3 mmol) is added 20 mL of anhydrous t-butanol.

-

The reaction mixture is cooled to 5 °C.

-

Triethylamine (TEA) (1.1 g, 11.3 mmol) is added.

-

Diphenylphosphoryl azide (DPPA) (3.1 g, 10.8 mmol) is added in portions.

-

The mixture is heated to reflux and stirred overnight.

-

-

Work-up and Purification:

-

The organic phase is concentrated under reduced pressure.

-

The residue is dissolved in 30 mL of ethyl acetate (EtOAc).

-

The organic phase is washed with 10 mL of Na₂CO₃ solution and 10 mL of brine.

-

The solvent is removed to yield tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate.

-

Step 2: Amination to form (4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

This step introduces the crucial amino group through a substitution reaction with ammonia. A protecting group strategy is often employed. The example below uses a (4-methoxyphenyl)methyl carbamate protecting group.

-

Reaction:

-

(4-methoxyphenyl)methyl N-[3-(bromomethyl)oxetan-3-yl]carbamate (1.1 kg, 3.33 mol) is charged into a 10 L autoclave.

-

5.5 L of liquid ammonia is added.

-

The reaction mixture is stirred at 25-30 °C for 8 hours.

-

-

Work-up and Purification:

-

The ammonia is carefully released.

-

To the residue is added 5.5 L of 2-methyltetrahydrofuran.

-

1.1 L of 3N NaOH solution is added.

-

The aqueous phase is extracted with 4.4 L of 2-methyltetrahydrofuran.

-

The combined organic phases are washed twice with 1.1 L of saturated NaCl aqueous solution.

-

The solvent is removed to yield the product.

-

Step 3: Deprotection to this compound

The final step involves the removal of the carbamate protecting group to yield the target molecule. This is typically achieved under acidic conditions. While the specific deprotection of the (4-methoxyphenyl)methyl carbamate to yield the final product is a standard procedure, the patent focuses on the synthesis of the protected intermediate. A general procedure for Boc deprotection is provided here as a representative final step.

-

General Procedure (Acidic Deprotection):

-

The protected amine is dissolved in a suitable solvent such as dioxane or methanol.

-

A strong acid, such as hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid, is added.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the resulting salt can be neutralized to obtain the free amine.

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Yield | Purity |

| 1 | 3-(bromomethyl)oxetane-3-carboxylic acid | tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | TEA, DPPA | t-Butanol | Not specified | Not specified |

| 2 | (4-methoxyphenyl)methyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | (4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate | Liquid Ammonia | 2-Methyltetrahydrofuran | Not specified | Not specified |

Note: The provided patent documentation focuses on the process and does not consistently report specific yields and purities for each step.

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of a protected form of this compound.

Caption: Synthetic pathway to this compound.

Conclusion

The development of a robust synthetic route to this compound has provided the scientific community with a valuable tool for drug discovery and development. The multi-step synthesis, originating from a functionalized oxetane carboxylic acid, highlights key organic transformations including the Curtius rearrangement and nucleophilic substitution. While the initial reports in the patent literature lay the groundwork, further optimization of reaction conditions to improve yields and purity is an ongoing area of research. This guide serves as a foundational resource for scientists looking to incorporate this important building block into their synthetic endeavors.

(3-Aminooxetan-3-yl)methanol: A Technical Guide for Drug Development Professionals

CAS Number: 1305208-37-0

Abstract

(3-Aminooxetan-3-yl)methanol is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique strained four-membered oxetane ring, coupled with primary amino and hydroxyl functional groups, offers a valuable scaffold for the synthesis of novel pharmaceutical compounds. The incorporation of the oxetane motif has been shown to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it an attractive isostere for more common functionalities like gem-dimethyl or carbonyl groups. This technical guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of this compound for researchers and scientists in the field of drug development.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize computed physicochemical properties from reputable chemical databases and available information from commercial suppliers.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | PubChem[1] |

| Molecular Weight | 103.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1305208-37-0 | PubChem[1] |

| XLogP3 | -1.9 | PubChem[1] |

| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | AngeneChem |

| Exact Mass | 103.063328530 Da | PubChem[1] |

| Complexity | 70.1 | PubChem[1] |

Table 2: Experimental Physical Properties

| Property | Value | Source |

| Boiling Point | 193.3 ± 25.0 °C at 760 mmHg | MySkinRecipes[2] |

| Melting Point | Not available |

Synthesis and Reactivity

A detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in the literature. However, a patent (EP3248969B1) describes the synthesis of N-[(3-aminooxetan-3-yl)methyl]carbamate intermediates, which suggests a potential synthetic route starting from [3-(bromomethyl)oxetan-3-yl]methanol.[3] This involves a multi-step process including oxidation, conversion to a carbamate, and subsequent amination.[3] The free this compound would likely be obtained after a deprotection step.

The reactivity of this molecule is dictated by its primary amine and primary alcohol functionalities. The amino group can readily participate in reactions such as N-acylation, reductive amination, and sulfonylation. The hydroxyl group can undergo O-acylation, etherification, and oxidation. The oxetane ring itself is generally stable under many reaction conditions but can be opened under strong acidic or nucleophilic conditions, a property that can be exploited in certain synthetic strategies.

Below is a generalized workflow for the potential synthesis based on related patent literature.

Caption: Potential synthesis of key intermediates.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is publicly available. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the methylene protons of the oxetane ring, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups.

-

¹³C NMR: Resonances for the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, and the methylene carbon of the hydroxymethyl group.

-

IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching of the ether and alcohol (in the 1000-1300 cm⁻¹ region).

-

Mass Spectrometry: A molecular ion peak corresponding to its exact mass, along with fragmentation patterns resulting from the loss of functional groups such as the hydroxymethyl or amino group.

Applications in Drug Discovery

This compound serves as a crucial building block in medicinal chemistry, primarily due to the desirable properties conferred by the oxetane moiety.[2] The incorporation of an oxetane ring into a drug candidate can lead to:

-

Improved Solubility: The polar nature of the oxetane ether oxygen can enhance aqueous solubility.[4]

-

Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible alkyl chains.[4][5]

-

Reduced Lipophilicity: The introduction of the polar oxetane can lower the lipophilicity (logP) of a molecule, which can be beneficial for its pharmacokinetic profile.[4]

-

Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can facilitate the exit of a drug molecule from the lipophilic binding pockets of target proteins.

The bifunctional nature of this compound allows for its versatile incorporation into a wide range of molecular scaffolds. It can be used to synthesize spirocyclic compounds or to introduce a 3-amino-3-hydroxymethyloxetane substituent. These motifs are found in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its ability to improve the physicochemical properties of molecules makes it an important tool in the arsenal of medicinal chemists. While detailed experimental data on the compound itself is limited in the public domain, its utility is evident from its commercial availability and the growing interest in oxetane-containing compounds in drug discovery. Further research into the synthesis and biological applications of derivatives of this compound is warranted to fully exploit its potential in the development of new therapeutics.

References

- 1. This compound | C4H9NO2 | CID 53346589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Conformational Landscape of 3-Amino-3-hydroxymethyloxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring is a valuable structural motif in medicinal chemistry, prized for its ability to act as a polar mimic for gem-dimethyl or carbonyl groups, improve metabolic stability, and modulate physicochemical properties. The conformational behavior of substituted oxetanes, such as 3-amino-3-hydroxymethyloxetane, is critical to understanding their interactions with biological targets. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of 3-amino-3-hydroxymethyloxetane. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the established experimental and computational approaches that are applied to analogous structures. We will delve into the puckered nature of the oxetane ring, the influence of its substituents on conformational preference, and the detailed protocols for relevant analytical techniques.

Introduction: The Significance of Oxetane Conformation

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering leads to distinct axial and equatorial positions for its substituents. For a molecule like 3-amino-3-hydroxymethyloxetane, the spatial arrangement of the amino and hydroxymethyl groups is dictated by the ring's conformational preference. This, in turn, governs the molecule's overall shape, polarity, and ability to form intermolecular interactions, such as hydrogen bonds, which are crucial for its pharmacological activity. Understanding the conformational equilibrium and the energy barriers to ring inversion is paramount for rational drug design and structure-activity relationship (SAR) studies.

The Puckered Conformation of the Oxetane Ring

The oxetane ring undergoes a dynamic equilibrium between two equivalent puckered conformations. The introduction of substituents at the 3-position, as in 3-amino-3-hydroxymethyloxetane, breaks this equivalence, leading to two distinct conformers. The relative stability of these conformers is determined by the steric and electronic interactions of the substituents.

A critical parameter in describing the ring's conformation is the ring puckering amplitude. The conformational preference will be influenced by the tendency of the substituents to occupy pseudo-axial or pseudo-equatorial positions to minimize steric hindrance and optimize intramolecular interactions.

Key Methodologies for Conformational Analysis

A combination of computational modeling and experimental techniques is typically employed to elucidate the conformational landscape of molecules like 3-amino-3-hydroxymethyloxetane.

Computational Modeling

Computational chemistry is a powerful tool for predicting the stable conformations and the energetics of conformational changes.[1]

Experimental Protocol: Computational Analysis

-

Initial Structure Generation: The 3D structure of 3-amino-3-hydroxymethyloxetane is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This involves rotating the exocyclic bonds and exploring the ring puckering potential energy surface.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)).[2] The relative energies of the conformers are then calculated to determine their populations at a given temperature.

-

Transition State Search: To understand the dynamics of conformational interconversion, transition state structures connecting the stable conformers are located and their energies calculated. This provides the energy barriers for ring flipping.

-

Solvent Effects: The influence of different solvents on the conformational equilibrium can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary experimental technique for studying molecular conformation in solution.[3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of 3-amino-3-hydroxymethyloxetane is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired. The chemical shifts of the ring protons can provide initial clues about the ring's conformation.

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for distinguishing between different conformers.

-

-

Coupling Constant Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide quantitative information about the ring's pucker and the orientation of substituents.[3]

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. At low temperatures, the exchange may be slowed down enough to observe signals from individual conformers.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most precise information about the molecular conformation in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals of 3-amino-3-hydroxymethyloxetane or a suitable derivative are grown.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, providing precise atomic coordinates. This reveals the bond lengths, bond angles, and dihedral angles of the molecule in the solid state.

Data Presentation: Predicted Conformational Data

While specific experimental data for 3-amino-3-hydroxymethyloxetane is not available, computational studies on similar substituted oxetanes can provide insights. The following tables present a hypothetical summary of the kind of quantitative data that would be obtained from a computational conformational analysis.

Table 1: Predicted Relative Energies and Population of Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | Pseudo-equatorial NH₂, Pseudo-axial CH₂OH | 0.00 | 75 |

| B | Pseudo-axial NH₂, Pseudo-equatorial CH₂OH | 0.65 | 25 |

Table 2: Key Predicted Dihedral Angles for the Oxetane Ring

| Dihedral Angle | Conformer A (degrees) | Conformer B (degrees) |

| O1-C2-C3-C4 | -25.8 | 26.1 |

| C2-C3-C4-O1 | 25.9 | -26.0 |

| C3-C4-O1-C2 | -25.7 | 25.8 |

| C4-O1-C2-C3 | 25.6 | -25.7 |

Visualizing Conformational Relationships

Diagrams created using Graphviz can illustrate the relationships between different aspects of conformational analysis.

Caption: Equilibrium between the two puckered conformers of 3-amino-3-hydroxymethyloxetane.

Caption: Integrated workflow for the conformational analysis of 3-amino-3-hydroxymethyloxetane.

Conclusion

The conformational analysis of 3-amino-3-hydroxymethyloxetane is a multifaceted process that relies on the synergy between computational modeling and experimental validation. A thorough understanding of its conformational preferences is essential for medicinal chemists and drug development professionals to optimize molecular design and enhance therapeutic potential. While this guide outlines the established methodologies, further dedicated studies on this specific molecule are warranted to provide precise quantitative data and a deeper understanding of its structural dynamics.

References

The Oxetane Motif: A Theoretical and Practical Guide to Harnessing Ring Strain in Drug Design

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of strained ring systems has become a pivotal strategy in modern medicinal chemistry. Among these, the oxetane ring, a four-membered heterocyclic ether, has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the theoretical underpinnings of oxetane ring strain and its practical application in drug design. We delve into the computational and experimental methodologies used to characterize this unique motif, its impact on critical drug-like properties, and its successful implementation in approved therapeutics. This document serves as an in-depth resource for researchers seeking to leverage the advantageous properties of oxetanes in their drug discovery programs.

Theoretical Foundations of Oxetane Ring Strain

The utility of the oxetane motif in drug design is intrinsically linked to its significant ring strain, which arises from the deviation of its bond angles from ideal tetrahedral geometry. This inherent strain energy, comparable to that of cyclobutane, endows the oxetane ring with a unique combination of metabolic stability and conformational influence.[1][2]

Quantifying Ring Strain Energy

The ring strain energy (RSE) of a cyclic molecule is the excess potential energy it possesses compared to a strain-free acyclic analogue.[1] This energy is primarily a composite of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds).[1] Computational and experimental methods are employed to quantify the RSE of oxetanes.

Table 1: Comparative Ring Strain Energies of Oxetane and Cycloalkanes

| Compound | Molecular Formula | Ring Size | Ring Strain Energy (kcal/mol) |

| Oxetane | C₃H₆O | 4 | ~25.5 |

| 3-Oxetanone | C₃H₄O₂ | 4 | ~25.2[1] |

| Cyclobutane | C₄H₈ | 4 | 26.3[1] |

| Cyclopentane | C₅H₁₀ | 5 | 6.2[1] |

| Cyclohexane | C₆H₁₂ | 6 | ~0[1] |

As illustrated in Table 1, the ring strain of oxetane is substantial and comparable to its carbocyclic counterpart, cyclobutane. This high strain energy is a key determinant of its chemical behavior and its influence on molecular properties. In contrast, five- and six-membered rings exhibit significantly less or negligible strain.

Computational and Experimental Protocols for Determining Ring Strain

Density Functional Theory (DFT) has become a standard computational approach for accurately calculating RSE.[1] The process involves the following key steps:

-

Geometry Optimization: The three-dimensional structures of the cyclic molecule and a suitable strain-free acyclic reference are optimized to their lowest energy conformations.

-

Energy Calculation: The total electronic energies, including zero-point vibrational energy (ZPVE), are calculated for all molecules at a high level of theory.

-

Homodesmotic Reactions: To isolate the ring strain, a hypothetical "homodesmotic" reaction is constructed. This type of reaction conserves the number of each type of bond and the number of atoms in each hybridization state, ensuring that the calculated reaction enthalpy primarily reflects the difference in ring strain. For example, to calculate the RSE of oxetane, the following reaction can be used: Oxetane + 2 CH₃CH₂CH₃ → CH₃OCH₃ + CH₃CH₂CH₂CH₃

-

Strain Energy Calculation: The RSE is determined from the calculated enthalpy change (ΔH) of this reaction. Since the products are strain-free acyclic molecules, the reaction enthalpy directly corresponds to the strain energy of the cyclic reactant.[1]

A classic experimental technique for determining ring strain involves measuring the heat of combustion.[1]

-

Sample Combustion: A precise amount of the cyclic compound is completely combusted in a calorimeter in the presence of excess oxygen.[1]

-

Heat Measurement: The total heat released during combustion (enthalpy of combustion, ΔH°c) is accurately measured.[1]

-

Comparison to a Reference: This value is then compared to the theoretical heat of combustion for a hypothetical, strain-free acyclic molecule with the same atomic composition. The difference between the experimental and theoretical values, normalized per CH₂ group, reveals the strain energy.[1]

Impact of Oxetane Incorporation on Drug Properties

The introduction of an oxetane ring into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacological properties. It is often employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups.

Physicochemical Properties

-

Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can lead to a significant increase in aqueous solubility. Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[3]

-

Lipophilicity (LogP/LogD): The incorporation of an oxetane can modulate lipophilicity. While it introduces a polar ether linkage, the overall impact on LogP/LogD is context-dependent and can be used to fine-tune this critical property.

-

Metabolic Stability: Oxetanes can serve as metabolically stable alternatives to gem-dimethyl groups, which are often susceptible to oxidative metabolism. The four-membered ring can also block metabolically labile sites.

-

Amine Basicity (pKa): The electron-withdrawing nature of the oxetane ring can significantly reduce the basicity of proximal amines, which can be advantageous for optimizing ADME properties and reducing off-target effects.

Conformational Effects

The rigid and puckered nature of the oxetane ring can act as a conformational lock, restricting the rotational freedom of adjacent functionalities. This can pre-organize a molecule into a bioactive conformation, leading to improved target binding affinity and selectivity.

Synthesis of Oxetane-Containing Compounds

Several synthetic methodologies have been developed to incorporate the oxetane motif into drug candidates. Two of the most prominent methods are the Williamson ether synthesis and the Paternò-Büchi reaction.

Williamson Ether Synthesis

This is a widely used and versatile method for forming the oxetane ring via an intramolecular Sₙ2 reaction. The general workflow is as follows:

Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition reaction between a carbonyl compound and an alkene is a powerful method for constructing the oxetane ring, often with high stereoselectivity.[][5][6][7]

The reaction proceeds through the following general steps:

-

Photoexcitation: The carbonyl compound absorbs light, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital, forming an excited singlet or triplet state.

-

Intersystem Crossing (for triplet state): The excited singlet state can undergo intersystem crossing to the more stable triplet state.

-

Diradical Formation: The excited carbonyl compound reacts with the ground-state alkene to form a 1,4-diradical intermediate.

-

Ring Closure: The diradical intermediate undergoes spin inversion (for the triplet pathway) and subsequent ring closure to form the oxetane product.

Case Study: Oxetane in Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent example of the successful application of the oxetane motif is in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases.[8] Rilzabrutinib is an orally available, reversible covalent BTK inhibitor that features an oxetane moiety.[3][9]

BTK Signaling Pathway and Inhibition

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[10] Upon BCR activation, BTK is recruited to the cell membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), leading to a signaling cascade that promotes B-cell proliferation, survival, and differentiation.[1][11][12][13][14]

Oxetane-containing BTK inhibitors, such as rilzabrutinib, covalently bind to a cysteine residue (Cys481) in the active site of BTK, thereby inhibiting its kinase activity and blocking the downstream signaling cascade.[15]

Experimental Protocols

Synthesis of Rilzabrutinib (Illustrative Final Step)

The synthesis of rilzabrutinib involves multiple steps. An illustrative final step, the coupling of the pyrazolopyrimidine core with the oxetane-containing side chain, is outlined below. This is a simplified representation of a complex multi-step synthesis. A key step involves a Michael addition.

Protocol: To a solution of 3-((3R)-3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropanenitrile and 2-methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal in a suitable solvent such as DCM, a catalyst like pyrrolidine is added at a reduced temperature (0-5 °C). This is followed by the addition of a silylating agent like TMS-Cl. The reaction mixture is stirred to allow for the formation of the final product. The product is then isolated and purified using chromatographic techniques.[16]

Determination of Metabolic Stability

The metabolic stability of an oxetane-containing compound can be assessed using liver microsomes or hepatocytes.[6][7][17][18][19]

Protocol:

-

Incubation: The test compound is incubated with liver microsomes or hepatocytes in a buffer solution at 37°C. The reaction is initiated by the addition of a cofactor, typically NADPH for Phase I metabolism.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., cold acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Determination of Lipophilicity (LogD)

The shake-flask method is a standard protocol for determining the distribution coefficient (LogD) at a specific pH.[][20][21]

Protocol:

-

Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4).

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to ensure the compound has reached equilibrium between the two phases.

-

Phase Separation: The mixture is centrifuged to separate the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Drug Discovery Workflow Incorporating Oxetanes

The strategic incorporation of oxetanes can be integrated at various stages of the drug discovery and development pipeline.

Conclusion

The oxetane ring has transitioned from a synthetic curiosity to a valuable and strategically employed motif in modern drug design. Its inherent ring strain gives rise to a unique set of physicochemical and conformational properties that can be harnessed to overcome common challenges in drug development, such as poor solubility and metabolic instability. A thorough understanding of the theoretical principles governing oxetane ring strain, coupled with robust synthetic and analytical methodologies, empowers medicinal chemists to rationally design and develop novel therapeutics with improved efficacy and safety profiles. The continued exploration of oxetane chemistry promises to further expand its application and solidify its role as a key component in the medicinal chemist's toolkit.

References

- 1. pnas.org [pnas.org]

- 2. schrodinger.com [schrodinger.com]

- 3. mdpi.com [mdpi.com]

- 5. Drug Discovery Workflow - What is it? [vipergen.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]

- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. enamine.net [enamine.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. scribd.com [scribd.com]

Technical Guide: Determination of Solubility and pKa of (3-Aminooxetan-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminooxetan-3-yl)methanol is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical compounds.[1] Its unique structure, incorporating a primary amine, a primary alcohol, and an oxetane ring, imparts desirable physicochemical properties to parent molecules, potentially enhancing metabolic stability and bioavailability.[1] A thorough understanding of its solubility and ionization constant (pKa) is paramount for predictable formulation development, pharmacokinetic profiling, and overall drug design.

This technical guide provides a comprehensive overview of the experimental protocols for determining the aqueous solubility and pKa of this compound. It is intended to offer a robust framework for researchers to generate accurate and reproducible data, facilitating informed decision-making in the drug discovery and development process.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | PubChem[2] |

| Molecular Weight | 103.12 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1305208-37-0 | PubChem[2] |

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. Both thermodynamic and kinetic solubility are pertinent in drug discovery.

Thermodynamic Solubility: Shake-Flask Method

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement. The shake-flask method is a widely accepted technique for this determination.[3][4]

-

Preparation of Buffers: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) at a constant temperature, typically 37 ± 1 °C.[4]

-

Sample Preparation: Add an excess amount of this compound to each buffer solution in separate, sealed vials.

-

Equilibration: Agitate the vials using a mechanical shaker or orbital incubator at a constant temperature for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached.[3][4] The time to reach equilibrium should be determined by sampling at various time points until the concentration of the dissolved compound remains constant.[4]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound to the filter material.[5]

-

Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Analysis: The solubility at each pH is determined from the average of at least three replicate measurements.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This is a higher throughput method often used in early drug discovery.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Addition to Buffer: Add a small aliquot of the DMSO stock solution to the desired aqueous buffer with vigorous stirring. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

-

Precipitation Detection: Monitor the solution for the formation of a precipitate. This can be done visually or instrumentally using techniques like nephelometry, which measures light scattering from suspended particles.[6]

-

Quantification: The concentration at which precipitation is first observed is defined as the kinetic solubility.

Data Presentation: Solubility of this compound

The experimentally determined solubility data should be summarized in a table as follows:

| pH | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |

| 2.0 | [Insert experimental value] | [Insert experimental value] |

| 4.5 | [Insert experimental value] | [Insert experimental value] |

| 6.8 | [Insert experimental value] | [Insert experimental value] |

| 7.4 | [Insert experimental value] | [Insert experimental value] |

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with an amino group like this compound, the pKa of its conjugate acid is a critical determinant of its charge state at different physiological pH values.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8][9] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[7] The solution should be purged with nitrogen to remove dissolved carbon dioxide.[7]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[7] Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[7] The experiment should be performed in triplicate to ensure accuracy.[7]

UV-Visible Spectroscopy

This method is suitable for compounds that contain a chromophore near the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[9][10]

-

Spectral Acquisition: Prepare a series of solutions of this compound at a constant concentration in buffers of varying pH.

-

Measurement: Record the UV-Vis absorbance spectrum for each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point.[9][10]

Data Presentation: pKa of this compound

The determined pKa value(s) should be presented in a clear format:

| Method | pKa |

| Potentiometric Titration | [Insert experimental value] |

| UV-Visible Spectroscopy | [Insert experimental value] |

Visualized Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for solubility and pKa determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Potentiometric pKa Determination.

Conclusion